molecular formula C12H8FNO3 B8361613 1-(3-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid

1-(3-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Cat. No. B8361613
M. Wt: 233.19 g/mol
InChI Key: OAPNEEQCHVZIJY-UHFFFAOYSA-N
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Patent
US09181235B2

Procedure details

To a solution of methyl 1-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylate 89-2 (50 mg, 0.202 mmol) in water (0.5 mL) and methanol (0.5 mL) was added LiOH (20 mg, 0.835 mmol). After stirring at room temperature for 30 minutes, the mixture was concentrated with rotavap and the residue extracted with ethyl acetate, which was then evaporated to give crude 1-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid 89-3.
Name
methyl 1-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylate
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([N:8]2[CH:13]=[CH:12][C:11]([C:14]([O:16]C)=[O:15])=[CH:10][C:9]2=[O:18])[CH:5]=[CH:6][CH:7]=1.[Li+].[OH-]>O.CO>[F:1][C:2]1[CH:3]=[C:4]([N:8]2[CH:13]=[CH:12][C:11]([C:14]([OH:16])=[O:15])=[CH:10][C:9]2=[O:18])[CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
methyl 1-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylate
Quantity
50 mg
Type
reactant
Smiles
FC=1C=C(C=CC1)N1C(C=C(C=C1)C(=O)OC)=O
Name
Quantity
20 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
0.5 mL
Type
solvent
Smiles
O
Name
Quantity
0.5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated with rotavap
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with ethyl acetate, which
CUSTOM
Type
CUSTOM
Details
was then evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C=C(C=CC1)N1C(C=C(C=C1)C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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